1-Chloro-1-(4-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(4-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure It contains a chloro group, a difluoromethyl group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(difluoromethyl)-2-(methylthio)benzene and 1-chloropropan-2-one.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
1-Chloro-1-(4-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(4-fluoromethyl)-2-(methylthio)phenyl)propan-2-one
- 1-Chloro-1-(4-(difluoromethyl)-2-(ethylthio)phenyl)propan-2-one
Comparison
1-Chloro-1-(4-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both difluoromethyl and methylthio groups, which impart distinct chemical properties and reactivity compared to similar compounds. The combination of these functional groups can influence the compound’s stability, solubility, and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H11ClF2OS |
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Molecular Weight |
264.72 g/mol |
IUPAC Name |
1-chloro-1-[4-(difluoromethyl)-2-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2OS/c1-6(15)10(12)8-4-3-7(11(13)14)5-9(8)16-2/h3-5,10-11H,1-2H3 |
InChI Key |
RZPKYPOBDMUQNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)C(F)F)SC)Cl |
Origin of Product |
United States |
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